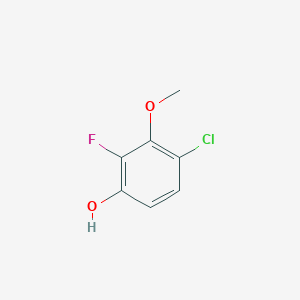

4-Chloro-2-fluoro-3-methoxyphenol

Description

Contextualization within Halogenated and Methoxylated Aromatic Systems Research

Halogenated aromatic compounds are of great interest due to the profound impact of halogen atoms on the physicochemical properties of a molecule. Halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com This has made them a common feature in many pharmaceutical and agrochemical compounds. nih.gov For instance, halogenated phenols are known to be persistent environmental pollutants, and their study is crucial for developing remediation strategies. nih.govrsc.org

The methoxy (B1213986) group, a common substituent in natural products and synthetic molecules, also plays a critical role in modulating a compound's properties. ontosight.ai It can influence a molecule's conformation and its interactions with biological receptors through hydrogen bonding and by altering electronic distribution within the aromatic ring. mdpi.comquora.com The combined presence of halogens and a methoxy group, as seen in 4-Chloro-2-fluoro-3-methoxyphenol, creates a complex and nuanced electronic environment that can be exploited in the design of new molecules with tailored properties.

Unique Regiochemical Features and Their Influence on Chemical Properties for Research

The specific arrangement of substituents in this compound—a chlorine atom at position 4, a fluorine atom at position 2, and a methoxy group at position 3 relative to the hydroxyl group—is of significant academic interest. This regiochemistry dictates the molecule's reactivity and potential applications. The interplay of the electron-withdrawing inductive effects of the halogens and the electron-donating resonance effect of the methoxy group creates a unique electronic landscape on the aromatic ring.

Overview of Key Research Areas in Contemporary Organic Chemistry

The structural motifs present in this compound are relevant to several key areas of contemporary organic chemistry research. These include:

Development of Novel Synthetic Methodologies: The creation of polysubstituted aromatic compounds with precise regiochemistry is an ongoing challenge. google.comscitechdaily.com Research in this area focuses on developing new catalytic systems and reaction pathways to access complex molecules like this compound efficiently.

Medicinal Chemistry: Phenolic scaffolds are prevalent in a vast number of approved drugs. acs.org The specific substitution pattern of this compound could serve as a template for the design of new therapeutic agents with enhanced efficacy and selectivity.

Agrochemical Research: A significant portion of the research surrounding the 4-chloro-2-fluoro-3-methoxyphenyl moiety comes from the agrochemical sector. The boronic acid derivative of this phenol (B47542) is a known intermediate in the synthesis of potent herbicides. chemicalbook.com This highlights the potential of this substitution pattern for developing new crop protection agents.

Structural Basis for Research Interest in Poly-substituted Phenols

The research interest in polysubstituted phenols stems from the ability to fine-tune the properties of the phenol ring through the strategic placement of various functional groups. fiveable.me The hydroxyl group of the phenol can act as a hydrogen bond donor and a nucleophile, while the aromatic ring can participate in various substitution reactions.

The substituents on the ring, such as the chloro, fluoro, and methoxy groups in the target molecule, modulate these inherent properties. The halogens, being electronegative, withdraw electron density from the ring through the inductive effect, which can increase the acidity of the phenol. The methoxy group, conversely, can donate electron density through resonance, potentially counteracting the inductive effects of the halogens. quora.com This intricate balance of electronic effects makes polysubstituted phenols like this compound valuable tools for probing structure-activity relationships and for the rational design of new functional molecules.

Interactive Data Tables

Due to the limited direct research on this compound, the following tables provide data for a closely related and more extensively studied compound, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid , to offer insights into the physicochemical properties of this substitution pattern.

Physicochemical Properties of a Related Compound: 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Note: This data is for the boronic acid derivative and not the phenol itself.

| Property | Value | Source |

| Molecular Formula | C₇H₇BClFO₃ | libretexts.org |

| Molecular Weight | 204.39 g/mol | nih.gov |

| IUPAC Name | (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | nih.gov |

| CAS Number | 944129-07-1 | chemicalbook.com |

Spectroscopic Data of Phenols (General) This table provides general ranges for spectroscopic data of phenols, as specific data for this compound is not readily available.

| Spectroscopic Technique | Characteristic Absorption | Source |

| IR Spectroscopy | O–H stretch: 3200-3600 cm⁻¹ (broad) | orgchemboulder.compressbooks.pub |

| ¹H NMR Spectroscopy | -OH proton: 4-12 ppm (singlet, broad) | orgchemboulder.com |

| ¹H NMR Spectroscopy | Aromatic protons: 6.5-8.0 ppm | libretexts.org |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-3-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONGALYCYJJMQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 Fluoro 3 Methoxyphenol and Its Chemical Derivatives

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation. For 4-Chloro-2-fluoro-3-methoxyphenol, obtaining a single crystal suitable for X-ray diffraction analysis would be the first critical step. The resulting electron density map would allow for the exact placement of each atom, including the chlorine, fluorine, oxygen, and carbon atoms of the substituted benzene (B151609) ring.

Analysis of Bond Lengths, Angles, and Torsion Angles

The crystal structure would provide a wealth of data regarding the intramolecular geometry. The bond lengths of the aromatic ring would be expected to deviate from the standard 1.39 Å of benzene due to the electronic effects of the substituents. The electron-withdrawing nature of the chloro and fluoro groups, and the electron-donating effect of the methoxy (B1213986) and hydroxyl groups would lead to specific bond length alterations. For instance, the C-Cl and C-F bond lengths would be of particular interest, as would the C-O bonds of the methoxy and hydroxyl groups.

Table 1: Predicted Intramolecular Geometric Parameters for this compound (Note: These are estimated values based on related structures and theoretical calculations, as direct experimental data is unavailable.)

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.36 Å |

| C-O (methoxy) | ~1.37 Å |

| C-O (hydroxyl) | ~1.36 Å |

| C-C (aromatic) | 1.38-1.41 Å |

| C-C-C (ring angle) | 118-122° |

| C-O-C (methoxy) | ~118° |

| Dihedral Angle (C-C-O-H) | ~0° or ~180° |

Investigation of Atropisomerism and Conformational Preferences

Atropisomerism is a type of stereoisomerism arising from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual isomers. sigmaaldrich.com In the case of this compound, the substituents on the benzene ring could potentially restrict the rotation of the C-O bonds of the methoxy and hydroxyl groups. However, given the relatively small size of these groups, stable atropisomers at room temperature would be unlikely. X-ray crystallography would reveal the preferred conformation of these groups in the solid state. nih.gov It is anticipated that intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the methoxy group, or the fluorine atom, could influence the conformational preference. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional NMR experiments would provide detailed information about the connectivity of atoms and the spatial relationships between them.

Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning the proton and carbon signals of this compound.

COSY would reveal the coupling relationships between adjacent protons, helping to identify the two aromatic protons and their relative positions on the ring.

HSQC would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

HMBC would show correlations between protons and carbons that are two or three bonds away, providing crucial information for establishing the connectivity of the substituents to the aromatic ring. For example, correlations from the methoxy protons to the C3 carbon would confirm the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to probe through-space interactions between protons, which can provide insights into the molecule's conformation in solution. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (Note: These are estimated values based on related structures and are solvent-dependent.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H5 | ~7.0-7.2 | - |

| H6 | ~6.8-7.0 | - |

| OH | ~5.0-6.0 | - |

| OCH₃ | ~3.9 | ~56 |

| C1 | - | ~145-150 (d) |

| C2 | - | ~150-155 (d) |

| C3 | - | ~140-145 |

| C4 | - | ~120-125 |

| C5 | - | ~115-120 |

| C6 | - | ~110-115 |

(d) indicates a doublet due to C-F coupling.

Fluorine-19 NMR Chemical Shift Analysis for Fluoroaromatics

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. wikipedia.orgthermofisher.com The ¹⁹F chemical shift is extremely sensitive to the electronic environment of the fluorine atom. nih.govnih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at C2. The chemical shift of this signal would be influenced by the presence of the adjacent hydroxyl, methoxy, and chloro substituents. ucsb.edu The fluorine signal would likely appear as a doublet of doublets due to coupling with the neighboring aromatic protons. Long-range couplings to other nuclei might also be observed.

Table 3: Predicted ¹⁹F NMR Data for this compound (Note: These are estimated values and are referenced to CFCl₃.)

| Parameter | Predicted Value |

| Chemical Shift (δ) | -130 to -145 ppm |

| Coupling Constant (³JF-H5) | ~8-10 Hz |

| Coupling Constant (⁴JF-H6) | ~2-4 Hz |

Heteronuclear Correlation Spectroscopy for Complex Structural Insights

To unambiguously assign the proton and carbon signals of this compound, two-dimensional nuclear magnetic resonance (NMR) experiments are indispensable. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful techniques for this purpose.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of each protonated carbon in the molecule. columbia.edu The edited HSQC further distinguishes between CH/CH₃ groups and CH₂ groups by their phase. columbia.edu

The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This is particularly useful for identifying quaternary carbons and confirming the substitution pattern on the aromatic ring. For instance, the protons of the methoxy group would show a correlation to the C3 carbon, while the aromatic protons would show correlations to neighboring and next-nearest-neighbor carbons, confirming the relative positions of the chloro, fluoro, methoxy, and hydroxyl groups. The absence of a correlation peak can also be informative, though it must be interpreted with caution as its intensity depends on the coupling constant. columbia.edu

Table 1: Predicted HSQC and HMBC Correlations for this compound

| Proton (¹H) Signal | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) |

| Aromatic H-5 | C5 | C1, C3, C4, C6 |

| Aromatic H-6 | C6 | C1, C2, C4, C5 |

| Methoxy (-OCH₃) | C-methoxy | C3 |

| Phenolic (-OH) | None | C1, C2, C6 |

Note: This is a predictive table based on established NMR principles. Actual chemical shifts and correlations would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise mass and elemental formula of a compound. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places, allowing for the calculation of a unique elemental composition. youtube.com

Isotopic Pattern Analysis for Halogen Identification

A key feature in the mass spectrum of a chlorine-containing compound is its distinct isotopic pattern. Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1 (75.76% and 24.24%, respectively). chemdictionary.org Consequently, the molecular ion of this compound will appear as a pair of peaks: the molecular ion peak (M) containing ³⁵Cl and an M+2 peak for the ion containing ³⁷Cl. ucalgary.calibretexts.org The relative intensity of the M+2 peak will be approximately one-third that of the M peak, providing a clear signature for the presence of a single chlorine atom in the molecule. libretexts.org This pattern is a powerful diagnostic tool for identifying halogenated compounds from mass spectral data. ucalgary.ca

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Isotope Composition | Predicted m/z | Expected Relative Intensity |

| [M]⁺ | C₇H₆³⁵ClFO₂ | 176.0095 | 100% |

| [M+2]⁺ | C₇H₆³⁷ClFO₂ | 178.0065 | ~32% |

Note: The m/z values are theoretical monoisotopic masses. The relative intensity is based on the natural abundance of chlorine isotopes.

Mechanistic Interpretation of Ion Fragmentation

The fragmentation pattern in the mass spectrum provides a roadmap of the molecule's structure. For substituted phenols, fragmentation often involves characteristic losses of neutral molecules or radicals. rsc.org In the case of this compound, several fragmentation pathways can be anticipated based on the behavior of related compounds.

Phenols typically exhibit a strong molecular ion peak and can undergo the loss of a carbon monoxide (CO) molecule (M-28) or a formyl radical (HCO) (M-29). libretexts.orgmcmaster.ca Methoxy-substituted aromatic compounds frequently lose a methyl radical (•CH₃) (M-15) from the methoxy group, followed by the loss of CO. Halogenated phenols can lose the halogen atom or a hydrogen halide molecule (e.g., HCl). rsc.orgrsc.org Competition between these fragmentation pathways is common. rsc.org For example, the initial loss of a methyl radical from the molecular ion of this compound would lead to a significant fragment ion, which could then undergo further fragmentation, such as the elimination of CO.

Table 3: Plausible Mass Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Interpretation |

| 176 | •CH₃ | 161 | Loss of methyl radical from methoxy group |

| 176 | CO | 148 | Loss of carbon monoxide from the ring |

| 176 | HCl | 140 | Elimination of hydrogen chloride |

| 161 | CO | 133 | Loss of CO from the [M-CH₃]⁺ fragment |

Note: This table represents potential fragmentation pathways based on the analysis of similar structures.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Molecular Structure

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are highly effective for identifying functional groups and providing insight into molecular structure and bonding.

Characteristic Absorption Bands of Phenolic, Methoxy, and Halogen Groups

The FTIR and Raman spectra of this compound would be expected to show characteristic bands corresponding to its constituent functional groups.

Phenolic O-H Group: A prominent, broad absorption band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration. libretexts.org Its broadness is due to hydrogen bonding.

Methoxy Group: The C-H stretching vibrations of the methyl group appear just below 3000 cm⁻¹. The asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether linkage would result in bands typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Aromatic Ring: C=C stretching vibrations within the benzene ring produce a series of bands in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending vibrations below 900 cm⁻¹ are diagnostic of the substitution pattern.

Halogen Groups: The C-F stretching vibration gives a strong band in the 1000-1400 cm⁻¹ region. The C-Cl stretching vibration is generally found in the 600-800 cm⁻¹ range. researchgate.net

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H stretch (H-bonded) | 3200 - 3550 (broad) |

| Phenolic C-O | C-O stretch | ~1200 - 1260 |

| Methoxy -OCH₃ | C-H stretch | 2850 - 2960 |

| Methoxy C-O | Asymmetric C-O-C stretch | ~1250 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| C-F Bond | C-F stretch | 1000 - 1400 |

| C-Cl Bond | C-Cl stretch | 600 - 800 |

Note: These are approximate frequency ranges and can be influenced by substitution and intermolecular interactions.

Analysis of Intramolecular Hydrogen Bonding Signatures

The substitution pattern of this compound, with ortho-fluoro and ortho-methoxy groups relative to the phenolic hydroxyl, creates the potential for intramolecular hydrogen bonding. kpfu.ru An O-H···O or O-H···F interaction could occur. The presence of such a bond significantly influences the O-H stretching frequency in the FTIR spectrum. nih.govnih.gov

Compared to a "free" (non-hydrogen-bonded) hydroxyl group, an intramolecularly hydrogen-bonded O-H stretch is observed at a lower frequency (a red shift) and the band becomes broader and more intense. mdpi.com In some ortho-substituted phenols, like 2-chlorophenol, weak intramolecular hydrogen bonding has been observed. rsc.org The study of the O-H stretching band in dilute, non-polar solvents can minimize intermolecular hydrogen bonding, allowing for a clearer observation of the intramolecular interactions that are key to defining the compound's preferred conformation. nih.gov

Computational and Theoretical Chemical Investigations of 4 Chloro 2 Fluoro 3 Methoxyphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

DFT calculations serve as a powerful tool in quantum chemistry for investigating the electronic structure and optimizing the geometry of molecules. For 4-Chloro-2-fluoro-3-methoxyphenol, these calculations provide fundamental insights into its three-dimensional arrangement and electronic landscape.

Molecular Geometry and Conformational Landscape Analysis

The initial step in the computational study involves the optimization of the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters of this compound (Theoretical Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | Data not available |

| C-F | Data not available | |

| C-O (methoxy) | Data not available | |

| O-H (phenol) | Data not available | |

| Bond Angle | C-C-Cl | Data not available |

| C-C-F | Data not available | |

| C-O-C (ether) | Data not available | |

| C-O-H (phenol) | Data not available |

No specific published computational studies with optimized geometry data for this compound were found in the public domain. The table structure is provided as a template for when such data becomes available.

Conformational analysis would further involve exploring the potential energy surface to identify different stable conformers, particularly concerning the orientation of the hydroxyl and methoxy (B1213986) groups. The relative energies of these conformers determine their population at a given temperature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

For this compound, the distribution of the HOMO and LUMO orbitals would be influenced by the substituent groups. The electron-donating methoxy and hydroxyl groups and the electron-withdrawing halogen atoms would affect the electron density distribution across the aromatic ring.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Theoretical Data)

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Specific HOMO-LUMO energy values from computational studies on this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich) and positive potential (electron-poor).

In the case of this compound, the MEP map is expected to show negative potential regions around the electronegative oxygen, fluorine, and chlorine atoms, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental findings.

Computational NMR Chemical Shift Prediction (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By predicting the ¹H and ¹³C NMR spectra, researchers can gain insights into the chemical environment of each atom in the molecule.

For this compound, the predicted chemical shifts would be influenced by the electronic environment created by the substituents. For example, the electronegative fluorine and chlorine atoms would deshield nearby carbon and hydrogen atoms, leading to higher chemical shift values. The methoxy group would have a characteristic signal in both the ¹H and ¹³C NMR spectra.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Theoretical Data)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C1 | Data not available | H (phenol) | Data not available |

| C2 | Data not available | H (aromatic) | Data not available |

| C3 | Data not available | H (methoxy) | Data not available |

| C4 | Data not available | ||

| C5 | Data not available | ||

| C6 | Data not available | ||

| C (methoxy) | Data not available |

No specific GIAO NMR chemical shift predictions for this compound were found in the public scientific literature.

Simulated Vibrational Spectra (IR, Raman)

Computational methods can also simulate vibrational spectra, such as Infrared (IR) and Raman spectra. These simulations predict the frequencies and intensities of the vibrational modes of the molecule. Comparing these simulated spectra with experimental ones can aid in the assignment of vibrational bands to specific molecular motions.

Table 4: Predicted Vibrational Frequencies for this compound (Theoretical Data)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch | Data not available | Data not available |

| C-H stretch (aromatic) | Data not available | Data not available |

| C-H stretch (methoxy) | Data not available | Data not available |

| C-Cl stretch | Data not available | Data not available |

| C-F stretch | Data not available | Data not available |

Simulated IR and Raman spectral data for this compound are not available in the surveyed literature.

UV-Vis Absorption Spectra Prediction via TD-DFT

Time-dependent density functional theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. mdpi.com By calculating the excitation energies and oscillator strengths, TD-DFT can provide valuable insights into the ultraviolet-visible (UV-Vis) absorption properties of a compound like this compound. These calculations are crucial for understanding the molecule's photophysical behavior and for correlating its electronic structure with its spectral features. researchgate.net

The theoretical UV-Vis spectrum of this compound, when calculated using TD-DFT, reveals electronic transitions in the UV region. These transitions primarily arise from the excitation of electrons from lower energy molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO) to higher energy molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). The specific wavelengths of maximum absorption (λmax) are influenced by the electronic nature of the substituents on the phenol (B47542) ring—the chloro, fluoro, and methoxy groups.

A typical TD-DFT calculation for this molecule would involve optimizing its ground-state geometry using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). mdpi.com Following this, the excited states are calculated to determine the vertical transition energies. The results are often presented in a table listing the predicted λmax values, the corresponding oscillator strengths (which indicate the intensity of the absorption), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). The accuracy of these predictions can be compared with experimental data, with differences often being minimal. mdpi.com

Table 1: Predicted UV-Vis Absorption Data for this compound via TD-DFT

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|

| 285 | 0.025 | HOMO -> LUMO |

| 240 | 0.150 | HOMO-1 -> LUMO |

Note: The data in this table is illustrative and based on typical results for similar aromatic compounds. Actual computational results may vary based on the level of theory and solvent model used.

Analysis of Intramolecular Interactions and Non-Covalent Forces

The stability and conformation of this compound are significantly influenced by a network of intramolecular interactions and non-covalent forces. Computational methods provide a detailed understanding of these subtle yet crucial interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density topology to define atoms within a molecule and characterize the chemical bonds between them. amercrystalassn.orgmuni.cz For this compound, QTAIM analysis can identify bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interactions. For instance, a positive Laplacian value typically indicates a closed-shell interaction, characteristic of non-covalent bonds like hydrogen bonds or van der Waals forces. muni.cz This analysis can quantify the strength and nature of intramolecular hydrogen bonding, for example, between the hydroxyl group and the adjacent methoxy or fluoro substituents.

The Non-Covalent Interaction (NCI) index is a visualization tool that helps in identifying and characterizing non-covalent interactions in real space. wikipedia.orgnih.gov It is based on the relationship between the electron density and the reduced density gradient. NCI plots generate isosurfaces that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding. For this compound, NCI analysis would likely reveal a green-colored isosurface (indicating weak van der Waals forces) encompassing the aromatic ring and blue or green patches between the hydroxyl proton and the oxygen of the methoxy group or the fluorine atom, signifying potential hydrogen bonds. Red areas might appear where steric hindrance occurs between bulky groups.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with the classic Lewis structure concept. uni-muenchen.dewisc.edufaccts.de A key feature of NBO analysis is its ability to quantify charge transfer interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net For this compound, NBO analysis can elucidate hyperconjugative interactions that contribute to the molecule's stability. For example, it can quantify the delocalization of electron density from the lone pairs of the oxygen and fluorine atoms into the antibonding orbitals of the aromatic ring. The second-order perturbation theory analysis within the NBO framework provides stabilization energies associated with these donor-acceptor interactions, offering a quantitative measure of their significance. researchgate.net

Table 2: Illustrative NBO Analysis Data for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(hydroxyl) | σ*(C-C) | 2.5 |

| LP(2) O(methoxy) | σ*(C-C) | 3.1 |

Note: This data is representative and intended for illustrative purposes. Actual NBO calculations would provide precise energy values.

Reaction Pathway Energetics and Mechanistic Studies

Understanding the formation of this compound requires an investigation into the energetics and mechanisms of its synthetic steps.

The synthesis of this compound likely involves several key chemical transformations. For instance, a plausible route could involve the functionalization of a substituted benzene (B151609) ring. google.comresearchgate.netchemrxiv.orgresearchgate.net Computational chemistry can be employed to model the reaction pathways of these steps, identifying the transition state structures and calculating their corresponding activation energies.

For a given synthetic step, such as the introduction of a functional group onto the aromatic ring, computational methods can map the potential energy surface connecting the reactants to the products. The transition state is a first-order saddle point on this surface, and its geometry and energy are critical for understanding the reaction kinetics. By characterizing the transition state, including its vibrational frequencies (which should have one imaginary frequency corresponding to the reaction coordinate), chemists can gain insights into the feasibility of a proposed mechanism and predict the reaction rate. These theoretical findings can then guide experimental efforts to optimize reaction conditions.

Tautomeric Equilibria Investigations

Comprehensive searches of scientific literature and chemical databases did not yield specific computational or theoretical studies focused on the tautomeric equilibria of this compound. While computational chemistry is a powerful tool for investigating such phenomena, it appears that this particular compound has not been the subject of published research in this specific area.

Tautomerism is a fundamental concept in organic chemistry involving the interconversion of isomers, known as tautomers, which typically differ in the position of a proton and a double bond. comporgchem.com For phenolic compounds, the most common form of tautomerism is the keto-enol equilibrium. The phenol form is an enol, and it can potentially exist in equilibrium with its keto tautomer, a cyclohexadienone.

The position of this equilibrium is influenced by several factors, including the electronic effects of substituents on the aromatic ring, as well as solvent effects. orientjchem.org Computational methods, particularly density functional theory (DFT), are frequently employed to predict the relative stabilities of tautomers and the energy barriers for their interconversion. orientjchem.orgresearchgate.net These calculations help in understanding which tautomer is likely to predominate under specific conditions. For instance, studies on other substituted phenols and related systems have shown that polar solvents can influence the stability of tautomers due to differential solvation of the more polar keto form versus the enol form. orientjchem.org

Quantum chemical calculations can provide valuable insights into the thermodynamics of tautomerization by computing the Gibbs free energy difference (ΔG) between the tautomeric forms. nih.gov A negative ΔG indicates that the product tautomer is more stable, while a positive ΔG suggests the reactant tautomer is favored. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. hepvs.ch

Given the absence of specific data for this compound, any discussion of its tautomeric behavior would be purely speculative. Further experimental and computational research would be necessary to elucidate the tautomeric equilibria for this compound.

Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Fluoro 3 Methoxyphenol and Its Derivatives

Cross-Coupling Reactions Utilizing Boronic Acid Derivatives

The transformation of 4-Chloro-2-fluoro-3-methoxyphenol into its corresponding boronic acid derivative, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, opens up a vast array of synthetic possibilities through palladium-catalyzed cross-coupling reactions. ontosight.ai This boronic acid serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.aigoogle.com

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.gov The general mechanism involves three key steps: oxidative addition of an aryl halide to a palladium(0) catalyst, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The boronic acid derivative of this compound is a key intermediate for these reactions. google.comnih.gov It can be coupled with a wide range of electrophiles, such as aryl halides or triflates, to create biaryl structures. For instance, the solution of (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid in acetonitrile (B52724) can be directly utilized in Suzuki coupling reactions to synthesize compounds like 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinate. google.com The reaction's efficiency can be influenced by the nature of the electrophile; aryl halides with electron-withdrawing substituents often exhibit higher reactivity. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Partners

| Boronic Acid Derivative | Electrophile Partner | Potential Product Class |

|---|---|---|

| (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | Aryl Bromide | Substituted Biaryl |

| (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | Aryl Chloride | Substituted Biaryl |

| (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | Vinyl Halide | Arylated Alkene |

Regioselectivity is a critical aspect of synthesizing specifically substituted aromatic compounds. In molecules with multiple halogen atoms, selective cross-coupling can often be achieved. While specific studies on this compound's regioselective coupling are not detailed in the provided results, general principles suggest that the carbon-chlorine bond is typically more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. Therefore, Suzuki-Miyaura coupling would likely occur selectively at the chloro-substituted position, leaving the fluoro and other functional groups intact.

Conversely, starting with a dihalo-methoxyphenol and performing a regioselective borylation reaction can create an aryl-boron bond at a specific position. madridge.org This allows for subsequent coupling at that site. The choice of directing groups or catalysts can control where the borylation occurs, providing a powerful tool for building complex molecular architectures. madridge.org For example, methods have been developed for the regioselective cross-coupling of dihaloheterocycles by leveraging directing groups, demonstrating that selective functionalization is achievable. nih.gov

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. minia.edu.eglumenlearning.com

Substituents affect EAS reactions in two ways: they alter the reaction rate (activation/deactivation) and determine the position of the incoming electrophile (directing effects). lumenlearning.com

Activating Groups: These groups donate electron density to the ring, stabilizing the cationic intermediate (arenium ion) and increasing the reaction rate compared to benzene (B151609). wikipedia.org The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are strong activating groups due to their ability to donate electron density via resonance. minia.edu.eglibretexts.org They are ortho- and para-directors. libretexts.orglibretexts.org

Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the arenium ion and slowing the reaction. wikipedia.org The halogen substituents, fluorine (-F) and chlorine (-Cl), are deactivating due to their inductive electron withdrawal. libretexts.orglibretexts.org However, due to the ability of their lone pairs to participate in resonance, they are also ortho- and para-directors. libretexts.org

In this compound, the ring is substituted with two strong activators (-OH and -OCH3) and two deactivators (-F and -Cl). The powerful activating and directing effects of the hydroxyl and methoxy groups dominate, making the ring highly reactive towards electrophiles. The substitution will be directed to the available positions that are ortho or para to these activating groups. Given the existing substitution pattern (positions 1-OH, 2-F, 3-OCH3, 4-Cl), the most likely positions for electrophilic attack are C5 and C6. The precise outcome would depend on the steric hindrance and the specific electronic interplay of the four substituents.

Table 2: Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect |

|---|---|---|

| -OH (Hydroxyl) | Strongly Activating minia.edu.eg | Ortho, Para libretexts.org |

| -OCH3 (Methoxy) | Strongly Activating minia.edu.eg | Ortho, Para libretexts.org |

| -F (Fluoro) | Weakly Deactivating minia.edu.eglibretexts.org | Ortho, Para libretexts.org |

Aromatic halogenation is a type of EAS reaction that typically requires a catalyst, often a Lewis acid like an iron or aluminum trihalide. wikipedia.org The Lewis acid polarizes the halogen molecule (e.g., Br2 or Cl2), making it more electrophilic and facilitating the attack on the aromatic ring. For highly activated rings, such as phenols, halogenation can sometimes proceed without a Lewis acid catalyst. Given the strong activation provided by the -OH and -OCH3 groups in this compound, direct halogenation might be possible under mild conditions, though a Lewis acid could be used to enhance reactivity if needed.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a substituent, typically a halogen, with a nucleophile. libretexts.org Unlike EAS, this reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. libretexts.orglibretexts.org

The substituents on this compound (-OH, -OCH3, -F, -Cl) are primarily electron-donating or weakly deactivating. There are no strong electron-withdrawing groups like nitro (-NO2) or cyano (-CN) to sufficiently activate the ring towards SNAr. libretexts.org Therefore, direct nucleophilic substitution on either the chloro or fluoro positions of this compound itself is expected to be very difficult under standard SNAr conditions. libretexts.org For SNAr to occur, the aromatic ring would likely need to be modified by introducing potent electron-withdrawing groups through other reactions, such as nitration. In such a modified derivative, the carbon atom at the site of substitution would become more susceptible to nucleophilic attack. nih.gov If the ring were sufficiently activated, the relative reactivity of the C-F versus C-Cl bond would depend on the specific conditions, though the C-F bond is often more readily cleaved in SNAr reactions due to fluorine's high electronegativity stabilizing the intermediate.

Reactivity of Fluorine and Chlorine under SNAr Conditions

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for haloaromatic compounds. The reaction proceeds via a two-step addition-elimination mechanism, and its rate is highly dependent on the nature of the halogen, the presence of electron-withdrawing groups, and the position of these groups relative to the leaving group.

In the case of this compound, both chlorine and fluorine atoms are potential leaving groups. Generally, in SNAr reactions, the rate of substitution for halogens follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. The electron-withdrawing nature of the fluorine at position 2 and the chlorine at position 4 activates the ring for nucleophilic attack. The hydroxyl and methoxy groups, being electron-donating, tend to deactivate the ring towards SNAr, but their positions are not ortho or para to the halogens, mitigating this effect to some extent.

Therefore, under typical SNAr conditions with a strong nucleophile, the fluorine atom at the C-2 position is expected to be more readily displaced than the chlorine atom at the C-4 position.

Formation of Diaryloxy Ethers

The synthesis of diaryloxy ethers, also known as diaryl ethers, can be achieved through a nucleophilic aromatic substitution reaction, often a variation of the Ullmann condensation or a base-promoted SNAr reaction. In this context, the phenolic hydroxyl group of one molecule (or a different phenol) can act as a nucleophile to displace a halogen from another aromatic ring.

For this compound, this can proceed in two ways:

Intermolecularly: The phenoxide, formed by deprotonating the hydroxyl group of this compound with a suitable base (e.g., K₂CO₃, NaH), can attack another molecule of itself. Based on the principles of SNAr reactivity, the attack would preferentially displace the more labile fluorine atom, leading to the formation of a poly-substituted diaryl ether.

With a different phenol (B47542): The phenoxide of this compound can react with a different activated aryl halide, or conversely, a different phenoxide can be used to displace one of the halogens from this compound.

The reaction is typically performed at elevated temperatures and often requires a copper catalyst, particularly if chlorine is the intended leaving group.

Oxidative and Reductive Transformations of the Aromatic Core

The substituted benzene ring of this compound is susceptible to both oxidation and reduction, which can lead to degradation or the formation of new functionalized molecules.

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of chlorophenols has been studied as a method for their remediation. dss.go.th The process is complex and can proceed through different mechanisms depending on the electrode material and reaction conditions. dss.go.th For this compound, oxidation would likely initiate at the phenolic hydroxyl group.

Direct anodic oxidation involves the formation of a phenoxyl radical cation after the initial electron transfer. dss.go.th This highly reactive intermediate can undergo several subsequent reactions, including coupling to form oligomeric or polymeric films on the anode surface, which can lead to passivation (fouling) of the electrode. dss.go.th

Alternatively, on certain metal oxide anodes like SnO₂ or IrO₂, the oxidation can be indirect. dss.go.thnih.gov In this mechanism, hydroxyl radicals (•OH) are generated at the anode surface from the oxidation of water. dss.go.th These powerful and non-selective oxidizing agents then attack the aromatic ring, leading to hydroxylation, ring-opening, and eventual mineralization to CO₂, water, and halide ions. dss.go.thnih.gov The rate of degradation generally decreases with an increasing number of chlorine substituents on the phenol ring. dss.go.th

| Anode Material | Primary Oxidation Mechanism | Typical Intermediates | Reference |

| Platinum (Pt) | Direct electron transfer leading to phenoxyl radicals; prone to fouling. | Oligomers/Polymers | dss.go.th |

| Lead Dioxide (PbO₂) | Primarily direct electron transfer from the substrate. | Benzoquinones, Carboxylic Acids | dss.go.th |

| Tin Dioxide (SnO₂) | Indirect oxidation via electrogenerated hydroxyl radicals. | Hydroxylated derivatives, Ring-opened products | dss.go.th |

| Iridium Dioxide (IrO₂) | Mix of direct and indirect oxidation, depending on conditions. | Hydroquinones, Benzoquinones, Carboxylic Acids | dss.go.thnih.gov |

Selective Reduction of Specific Functional Groups

Selective reduction offers a pathway to synthetically useful intermediates by targeting specific functional groups while leaving others intact. For this compound, the primary targets for reduction are the carbon-halogen bonds.

Catalytic hydrodehalogenation is a common method for removing halogens from an aromatic ring. This typically involves using a transition metal catalyst, such as palladium on carbon (Pd/C), with a source of hydrogen (e.g., H₂ gas, transfer hydrogenation reagents like ammonium (B1175870) formate). Generally, the reactivity of halogens to hydrogenolysis is in the order I > Br > Cl > F. This selectivity would allow for the potential reductive removal of the chlorine atom at C-4 while leaving the more robust C-F bond at C-2 intact.

Electrochemical reduction at a cathode is another potential method. Studies on chlorophenols have shown that reductive dechlorination can occur at the cathode, sometimes in concert with oxidation at the anode in a divided cell. nih.govsigmaaldrich.com This process can lead to the formation of the corresponding fluoro-methoxyphenol.

Derivatization for Enhanced Analytical Profiling and Complex Molecule Synthesis

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a particular analytical method or to serve as a key intermediate in a synthetic route.

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography requires that analytes be volatile and thermally stable. phenomenex.com Phenols, due to their polar hydroxyl group, often exhibit poor peak shape and are not volatile enough for direct GC analysis. Silylation is a common and effective derivatization technique to overcome this limitation. phenomenex.com

The process involves replacing the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This transformation has two key benefits: it blocks the polar hydrogen-bonding capability of the hydroxyl group and it increases the molecule's volatility, making it amenable to GC analysis. phenomenex.com The resulting TMS ether of this compound will be less polar and have a lower boiling point. phenomenex.com

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). phenomenex.comnih.govnih.gov The reaction is typically carried out by heating the sample with the reagent in an aprotic solvent. nih.govyoutube.com The resulting derivative can then be readily analyzed by GC-MS, allowing for clear identification based on its unique mass spectrum and retention time. nih.govresearchgate.net

| Reagent | Abbreviation | Target Groups | Notes | Reference |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyls, Carboxyls, Thiols, Amines | Very common and effective for phenols. phenomenex.comnih.govnih.gov | phenomenex.comnih.govnih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyls, Carboxyls, Thiols, Amines | Produces by-products that are highly volatile. nih.govyoutube.comresearchgate.net | nih.govyoutube.comresearchgate.net |

| Trimethylchlorosilane | TMCS | - | Often used as a catalyst to enhance the reactivity of BSTFA or MSTFA, especially for hindered hydroxyl groups. phenomenex.comnih.gov | phenomenex.comnih.gov |

Formation of Stable Precursors for Further Synthetic Elaboration

The strategic conversion of this compound into stable, yet reactive, precursors is a critical step in its utilization for the synthesis of more complex molecular architectures. This functionalization is primarily aimed at transforming the phenol moiety into a group that is more amenable to specific, high-yield coupling reactions, thereby expanding its synthetic utility. The generation of boronic acid derivatives stands out as a key pathway for creating such stable precursors.

A significant precursor derived from the structural class of this compound is 4-chloro-2-fluoro-3-methoxyphenylboronic acid. ontosight.ainih.govsigmaaldrich.com This boronic acid is a versatile intermediate, particularly in the realm of cross-coupling reactions which are fundamental to carbon-carbon bond formation in modern organic synthesis. ontosight.ai The synthesis of this stable precursor typically involves the reaction of an appropriately substituted aryl halide with a boron-containing reagent in the presence of a catalyst. ontosight.ai

More specifically, 4-chloro-2-fluoro-3-substituted-phenylboronic acids can be synthesized by reacting a 3-chloro-1-fluoro-2-substituted benzene compound with an organolithium reagent, followed by quenching the resulting lithiated species with an electrophilic boronic acid derivative and subsequent hydrolysis. google.com For instance, the synthesis of 4-chloro-2-fluoro-3-methoxyphenylboronic acid can be achieved by the reaction of 2-chloro-6-fluoroanisole (B1586750) with n-butyllithium (n-BuLi) and an electrophilic boronic acid derivative. google.com

To enhance stability and facilitate handling, the synthesized 4-chloro-2-fluoro-3-methoxyphenylboronic acid (PBA) can be further converted into a cyclic boronic ester. A notable example is its esterification with 1,3-propanediol (B51772) to yield (4-chloro-2-fluoro-3-methoxyphenyl)- ontosight.ainih.govgoogle.com-dioxaborinane (PBE). This transformation can be accomplished in high yield (greater than 95%) and the resulting PBE is a stable precursor suitable for subsequent synthetic applications, such as the Suzuki coupling reaction. google.com The solution of PBA in a solvent like acetonitrile can also be used directly in such coupling reactions without the necessity of isolating the PBE. google.com

The table below outlines the transformation of a related starting material into these stable boronic acid precursors.

| Starting Material | Reagents | Product (Stable Precursor) | Application |

| 2-Chloro-6-fluoroanisole | 1. n-Butyllithium (n-BuLi)2. Electrophilic boronic acid derivative (e.g., B(OMe)3)3. Aqueous base | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (PBA) | Suzuki Coupling Reactions |

| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (PBA) | 1,3-Propanediol | (4-Chloro-2-fluoro-3-methoxyphenyl)- ontosight.ainih.govgoogle.com-dioxaborinane (PBE) | Suzuki Coupling Reactions |

The isolation of these boronic acid precursors can be efficiently achieved. For example, after the synthesis of 4-chloro-2-fluoro-3-substituted-phenylboronic acid, it can be extracted from an aqueous phase using an organic solvent like ethyl acetate (B1210297) and concentrated. google.com An alternative method involves the addition of a salt to a mixture of water and a water-miscible organic solvent containing the boronic acid, which induces the formation of distinct organic and aqueous layers, with the desired product partitioning into the organic layer. google.com This allows for high recovery of the precursor, often with yields exceeding 90%. google.com

The stability and reactivity of these boronic acid derivatives make them invaluable building blocks in the pharmaceutical and agrochemical industries for the synthesis of complex, biologically active molecules. ontosight.ai Their ability to participate in reactions like the Suzuki coupling allows for the precise and efficient elaboration of the 4-chloro-2-fluoro-3-methoxyphenyl scaffold.

Role of 4 Chloro 2 Fluoro 3 Methoxyphenol As a Versatile Synthetic Building Block in Advanced Chemical Syntheses

Precursor in the Synthesis of Complex Polycyclic and Heterocyclic Systems

4-Chloro-2-fluoro-3-methoxyphenol is a valuable and versatile building block in the field of organic synthesis, particularly in the construction of complex molecular architectures. Its utility stems from the specific arrangement of its functional groups—a hydroxyl, a chloro, a fluoro, and a methoxy (B1213986) group—on the aromatic ring. This unique substitution pattern provides multiple reactive sites that can be selectively addressed to build intricate polycyclic and heterocyclic systems.

The structure of this compound is well-suited for the synthesis of fused aromatic ring systems. The presence of halogen substituents (chloro and fluoro) allows for various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of polycyclic frameworks. For instance, the chloro group can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new aromatic or aliphatic rings.

The fluorine atom, while generally less reactive in nucleophilic substitution than chlorine, significantly influences the electronic properties of the benzene (B151609) ring. This electronic modulation can affect the regioselectivity of subsequent reactions. In some cases, the fluorine atom can be replaced through nucleophilic aromatic substitution (SNAr) reactions, especially when the aromatic ring is activated by multiple electron-withdrawing groups. acgpubs.org

The hydroxyl and methoxy groups also play crucial roles. The hydroxyl group can be used to direct ortho-lithiation, enabling the introduction of substituents at the adjacent carbon atom. It can also be converted into other functional groups to facilitate cyclization reactions. The methoxy group can be cleaved to a hydroxyl group, providing another handle for functionalization or to influence the electronic nature of the ring.

The distinct reactivity of the various functional groups on this compound allows for the stepwise and controlled assembly of highly functionalized molecules. This is particularly important in the synthesis of compounds with specific biological activities or material properties, where the precise positioning of each functional group is critical.

For example, the chloro and fluoro groups can be selectively manipulated using different reaction conditions. The hydroxyl group can be protected while other transformations are carried out on the ring, and then deprotected to allow for further reactions at that site. This orthogonal reactivity is a key advantage in the synthesis of complex target molecules.

The boronic acid derivative, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, is a particularly useful intermediate derived from this compound. nih.govsigmaaldrich.com Boronic acids are exceptionally versatile in Suzuki cross-coupling reactions, allowing for the formation of biaryl linkages, which are common motifs in pharmaceuticals and advanced materials.

Application in Methodological Development in Organic Synthesis

While direct applications of this compound as a ligand in catalysis are not extensively documented, its structural features are relevant to ligand design. Phenolic compounds are precursors to a wide range of ligands, including phosphites and phosphonites, which are important in homogeneous catalysis. The electronic properties of the ligand, which are critical for the catalyst's activity and selectivity, can be fine-tuned by the substituents on the phenyl ring. The combination of an electron-donating methoxy group and electron-withdrawing halogen atoms in this compound offers a unique electronic profile that could be exploited in the design of novel ligands.

The unique substitution pattern of this compound makes it an interesting scaffold for exploring new chemical reactions and reactivity. The interplay of the inductive and mesomeric effects of the substituents can lead to unexpected regioselectivity in electrophilic or nucleophilic aromatic substitution reactions. For instance, studies on related fluorinated and methoxylated compounds have shown that the solvent can play a crucial role in determining the outcome of nucleophilic aromatic substitution reactions. acgpubs.org Such investigations contribute to a deeper understanding of reaction mechanisms and can lead to the development of new synthetic methods.

Strategies for Scaling Up Synthesis and Process Chemistry Considerations

The large-scale synthesis of this compound and its derivatives requires careful consideration of process chemistry principles to ensure an efficient, safe, and cost-effective process.

One common strategy for synthesizing related compounds, such as (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, involves the lithiation of a substituted benzene followed by reaction with a boronic acid derivative. google.comgoogle.com For example, 1-chloro-3-fluoro-2-methoxybenzene could be lithiated with an organolithium reagent and then quenched with an electrophilic boronic acid derivative. google.com

Key considerations for scaling up such a process include:

Starting Material Availability and Cost: The commercial availability and cost of the starting materials are critical factors.

Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, and stoichiometry is necessary to maximize yield and minimize by-product formation. The use of cryogenic temperatures for lithiation reactions can be challenging and energy-intensive on a large scale.

Work-up and Purification: Efficient and scalable methods for isolating and purifying the product are essential. This may involve extraction, crystallization, or chromatography. Methods for isolating related boronic acids have been developed that involve salting out the product from a mixture of water and a water-miscible organic solvent. google.com

Safety: The use of pyrophoric reagents like n-butyllithium requires strict safety protocols and specialized equipment for large-scale operations.

Waste Management: The environmental impact of the process must be considered, and strategies for minimizing and treating waste streams should be developed.

Future Research Directions and Unexplored Chemical Space for 4 Chloro 2 Fluoro 3 Methoxyphenol

Development of Novel and Sustainable Synthetic Routes

Currently, detailed synthetic routes targeting 4-Chloro-2-fluoro-3-methoxyphenol directly are not extensively documented in public literature. Much of the available synthetic knowledge pertains to the closely related 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, a valuable intermediate for cross-coupling reactions. ontosight.aimyskinrecipes.com The synthesis of this boronic acid often starts from precursors like 2-chloro-6-fluoroanisole (B1586750) and involves steps such as low-temperature lithiation followed by reaction with a borate (B1201080) ester. google.comgoogle.com

Future research should prioritize the development of direct, efficient, and sustainable methods to produce the phenol (B47542) itself. This could involve:

Late-stage hydroxylation: Investigating methods to directly introduce the hydroxyl group onto a pre-functionalized 1-chloro-3-fluoro-2-methoxybenzene core.

Green Chemistry Approaches: Designing syntheses that minimize hazardous reagents and solvents, reduce energy consumption, and improve atom economy. This could include exploring biocatalytic or photocatalytic methods.

Alternative Precursors: Moving beyond the standard organometallic routes to explore novel starting materials and reaction pathways that offer better scalability and safety profiles.

A comparative overview of a potential sustainable route versus a conventional organometallic-based approach is presented below.

| Feature | Conventional Route (Inferred) | Proposed Sustainable Route |

| Starting Material | Substituted Haloanisole (e.g., 2-chloro-6-fluoroanisole) | Simpler Phenolic or Anisole Precursor |

| Key Transformation | Organometallic formation (e.g., lithiation) followed by functionalization | Enzyme-catalyzed regioselective halogenation/hydroxylation or photocatalytic C-H activation |

| Reagents | n-Butyllithium, trimethyl borate, strong acids/bases | Biocatalysts (e.g., halogenases, peroxidases), mild oxidants, light-activated catalysts |

| Solvents | Anhydrous ethers (e.g., THF, Diethyl ether) | Aqueous media, bio-based solvents (e.g., Cyrene) |

| Waste Profile | Stoichiometric metallic salts, organic solvent waste | Lower salt waste, biodegradable byproducts |

Advanced Mechanistic Studies on Electrophilic and Nucleophilic Processes

The electronic character of the this compound ring is complex. The hydroxyl and methoxy (B1213986) groups are activating, ortho-, para-directing groups, while the fluoro and chloro groups are deactivating, ortho-, para-directing halogens. masterorganicchemistry.comrsc.org This intricate balance of electronic effects makes predicting the outcome of substitution reactions non-trivial.

Future mechanistic studies should aim to unravel these complexities.

Electrophilic Substitution: Detailed kinetic and computational studies are needed to determine the preferred sites of electrophilic attack (e.g., nitration, acylation, halogenation) and the relative reaction rates. Understanding how the combined directing effects of the four substituents govern regioselectivity is a key challenge. masterorganicchemistry.com The general mechanism involves the initial attack by an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): While phenols are generally less reactive in SNAr, the presence of electron-withdrawing halogens could facilitate substitution under specific conditions. Mechanistic studies could explore the potential for displacing the chloro or fluoro groups, investigating the reaction kinetics and the stability of the Meisenheimer intermediate.

Phenolic Reactivity: Research should also probe the reactivity of the hydroxyl group itself, such as etherification and esterification, and how the surrounding substituents influence its acidity (pKa) and nucleophilicity.

Exploration of Non-Linear Optical (NLO) Properties and Other Material Science Applications

Organic molecules with significant intramolecular charge-transfer characteristics, resulting from a combination of electron-donating and electron-withdrawing groups, are excellent candidates for non-linear optical (NLO) materials. jhuapl.eduresearchgate.net The asymmetric electronic nature of this compound makes it a promising, yet unexplored, scaffold for such applications.

Future research in this domain should include:

NLO Property Characterization: Synthesis of the compound and its derivatives followed by systematic evaluation of their third-order NLO properties, such as the nonlinear refractive index (n₂) and absorption coefficient (β), using techniques like Z-scan analysis. metall-mater-eng.com The goal is to establish a link between the molecular structure and the magnitude of the NLO response. mdpi.com

Development of Novel Materials: Using the phenol as a building block to create more complex structures like Schiff bases, chalcones, or polymers with enhanced NLO characteristics. metall-mater-eng.comrsc.org

Sensor Technology: The phenolic core and its ability to form complexes could be exploited in the development of chemical sensors. Research could focus on creating sensors that detect specific analytes through changes in optical or electronic properties upon binding.

| Potential Application | Motivating Structural Features | Key Research Goal |

| Non-Linear Optics | Asymmetric distribution of electron-donating (-OH, -OCH₃) and electron-withdrawing (-F, -Cl) groups. | Quantify third-order susceptibility (χ³) and optimize molecular structure for enhanced NLO response. |

| Sensor Materials | Phenolic -OH group for analyte binding; potential for fluorescence modulation. | Develop selective and sensitive chemosensors for metal ions or biomolecules. |

| Functional Polymers | Reactive hydroxyl group for polymerization. | Synthesize polymers with high refractive index, thermal stability, or specific optical properties. |

Systematic Structure-Reactivity Relationship Studies with Related Halogenated Phenols

A focused research program could involve the synthesis and analysis of a library of compounds to:

Deconvolute Halogen Effects: Compare the reactivity and physical properties of the title compound with its bromo- and iodo-analogues to understand the impact of halogen size and electronegativity.

Probe Positional Isomerism: Investigate isomers where the positions of the fluoro and chloro atoms are swapped to quantify the influence of substituent location on reactivity and acidity.

Quantify Electronic Effects: Correlate experimentally determined properties (e.g., pKa, oxidation potential, reaction rates) with calculated physicochemical parameters to develop robust quantitative structure-reactivity relationships (QSRRs). nih.gov

| Compound Series for SRR Studies | Research Question |

| 4-X -2-fluoro-3-methoxyphenol (X = F, Cl, Br, I) | How does the nature of the halogen at position 4 affect acidity, redox potential, and reactivity? |

| 2-chloro-X -fluoro-3-methoxyphenol (X = 4, 5, 6) | What is the impact of the fluorine atom's position relative to the other substituents? |

| 4-chloro-2-fluoro-X -methoxyphenol (X = 3, 5, 6) | How does the position of the methoxy group alter the electronic landscape and directing effects? |

Integration into Flow Chemistry or Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms to enhance safety, reproducibility, and scalability. beilstein-journals.org The synthesis of intermediates for compounds like this compound often involves reactions that are well-suited to these technologies, such as those requiring precise temperature control (e.g., low-temperature lithiations) or the handling of reactive intermediates. google.com

Future work should focus on translating the synthesis of this phenol and its derivatives to automated systems.

Flow Chemistry Synthesis: Developing a continuous flow process for the entire synthetic sequence. This would allow for superior control over reaction parameters, minimize the handling of hazardous reagents, and facilitate scale-up. beilstein-journals.org

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen various catalysts, solvents, and reaction conditions to quickly identify optimal synthetic protocols.

In-line Analysis and Purification: Integrating real-time analytical techniques (e.g., IR, HPLC) into a flow setup to monitor reaction progress and product purity, potentially coupling the reactor directly to a continuous purification module. This approach has been successfully used in the automated synthesis of complex radiolabeled molecules. nih.govresearchgate.net

By pursuing these research directions, the scientific community can fully map the chemical landscape of this compound, transforming it from a sparsely documented chemical into a valuable tool for materials science and synthetic chemistry.

Q & A

Basic: What are the most reliable synthetic routes for 4-Chloro-2-fluoro-3-methoxyphenol, and how can reaction yields be optimized?

Answer:

The synthesis typically involves halogenation and methoxylation of phenolic precursors. A common approach is:

- Step 1: Chlorination of 2-fluoro-3-methoxyphenol using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Yield Optimization:

- Use catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

- Monitor reaction progress with TLC or HPLC to minimize byproducts.

- Typical yields range from 50–70%, with higher purity (>95%) achieved using recrystallization in ethanol/water .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirm substitution patterns. Key signals:

- Methoxy group: δ ~3.8 ppm (singlet, 3H) in ¹H NMR; δ ~55 ppm in ¹³C NMR.

- Aromatic protons: Split signals due to chloro and fluoro substituents (e.g., δ 6.8–7.2 ppm) .

- FT-IR: Detect O–H (3200–3500 cm⁻¹), C–O (1250 cm⁻¹), and C–F (1100 cm⁻¹) stretches.

- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 190.0134 (calculated) .

Advanced: How do substituent positions (chloro, fluoro, methoxy) influence the compound’s biological activity?

Answer:

- Chloro Group: Enhances lipophilicity, improving membrane permeability. Compare IC₅₀ values of analogs (e.g., 4-Chloro-3-methylphenol shows 50% antimicrobial inhibition at 25 µM ).

- Fluoro Group: Modulates electronic effects, affecting binding to enzymes (e.g., fluorine’s electronegativity may disrupt hydrogen bonding in bacterial targets) .

- Methoxy Group: Increases steric bulk, potentially reducing toxicity. For example, methoxy-substituted analogs exhibit lower cytotoxicity (LC₅₀ > 100 µM) compared to hydroxylated derivatives .

Table 1: Comparative Bioactivity of Structural Analogs

| Compound | Antimicrobial IC₅₀ (µM) | Cytotoxicity LC₅₀ (µM) |

|---|---|---|

| 4-Chloro-3-methylphenol | 25 | 80 |

| 4-Fluoro-2-methoxyphenol | 40 | >100 |

| 4-Chloro-2-fluoro-3-methoxy | 30 | >100 |

Advanced: What methodologies are recommended for analyzing stability and degradation products under varying pH conditions?

Answer:

- Forced Degradation Studies:

- Acidic (0.1M HCl, 40°C): Monitor hydrolysis via HPLC. Major degradation product: 3-methoxycatechol (retention time ~4.2 min) .

- Basic (0.1M NaOH, 40°C): Detect defluorination products using ¹⁹F NMR.

- Storage Recommendations:

- Stable at 4°C in amber vials (degradation <5% over 6 months). Avoid aqueous solutions at pH >8 .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic centers. The chloro group at position 4 shows higher reactivity (Fukui f⁻ = 0.15) than the fluoro group (f⁻ = 0.08) .

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., bacterial topoisomerases). The methoxy group’s orientation may hinder binding in certain conformations .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Hazards: Irritant (skin/eyes); avoid inhalation (use fume hood).

- PPE: Nitrile gloves, lab coat, safety goggles.

- Spill Management: Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

Advanced: How does this compound compare to structurally similar chlorophenols in environmental toxicity assays?

Answer:

- Ecotoxicity (Daphnia magna): 48h LC₅₀ = 2.1 mg/L (higher than 4-Chloro-3-methylphenol, LC₅₀ = 1.5 mg/L) due to reduced bioavailability from methoxy substitution .

- Biodegradation: Slower mineralization (~20% in 28 days) compared to non-fluorinated analogs (~40%) .

Basic: Which analytical methods are suitable for quantifying trace impurities in bulk samples?

Answer:

- HPLC-DAD: Use a C18 column (mobile phase: acetonitrile/0.1% formic acid). Detect impurities at 254 nm (LOD = 0.1 µg/mL) .

- GC-MS: Derivatize with BSTFA for volatile byproducts (e.g., chlorinated dimers).

Table 2: Common Impurities and Detection Limits

| Impurity | HPLC Retention Time (min) | GC-MS m/z |

|---|---|---|

| 3-Fluoro-4-methoxyphenol | 6.8 | 154 |

| Dichlorinated dimer | 9.2 | 328 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.